molecular formula C4H5N5 B1315754 3,5-diamino-1H-pyrazole-4-carbonitrile CAS No. 6844-58-2

3,5-diamino-1H-pyrazole-4-carbonitrile

Cat. No.: B1315754
CAS No.: 6844-58-2
M. Wt: 123.12 g/mol
InChI Key: UKASYLSHAZSEEV-UHFFFAOYSA-N
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Description

3,5-Diamino-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C4H5N5. It is characterized by the presence of two amino groups at positions 3 and 5, a pyrazole ring, and a nitrile group at position 4.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions, particularly at the amino groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Diamino-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3,5-diamino-1H-pyrazole-4-carbonitrile indicates that it is a dangerous compound. The hazard statements include H301+H311+H331, which suggest toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

The mechanism of action of 3,5-diamino-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 3,5-Diamino-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino groups and a nitrile group on the pyrazole ring. This combination of functional groups provides it with distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

3,5-diamino-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5/c5-1-2-3(6)8-9-4(2)7/h(H5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKASYLSHAZSEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557327
Record name 3,5-Diamino-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6844-58-2
Record name 3,5-Diamino-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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